molecular formula C18H22N4O5S2 B030518 (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide CAS No. 406233-34-9

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide

Cat. No. B030518
M. Wt: 438.5 g/mol
InChI Key: NJSXMAOXQKJWCR-CYBMUJFWSA-N
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Description

“®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide” appears to be a complex organic compound. It likely contains an amino acid-binding 1,5-diarylpyrazole derivative, which is intended to act as a prodrug with better aqueous solubility1. However, specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions12. For instance, the synthesis of celecoxib analogs containing an amino or methylamino group involves introducing an amino acid through a series of reactions1. However, the exact synthesis process for “®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide” is not explicitly mentioned in the sources.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the sources. However, it’s likely that the compound has a complex structure due to the presence of multiple functional groups such as nitro, sulfamoyl, and phenylsulfanyl groups. The structure of similar compounds often allows them to act as DNA intercalators3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources. However, nitro compounds can undergo various reactions, including reduction to amines4. This might be relevant considering the nitro group in the compound.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the sources. However, amino acids, which are likely part of this compound, are generally colorless, crystalline substances with high melting points due to their ionic properties6.


Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources. However, it’s important to note that nitro compounds can be toxic, and many methods have been developed to reduce nitro groups7.


Future Directions

The future research value of saccharide-modified sulfonamides, which could be related to this compound, has been highlighted. They have been found to have significant inhibitory effects on certain enzymes and could be further explored for the development of inhibitors8.


Please note that this analysis is based on the available information and may not fully cover all aspects of the compound due to the limited data. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

(3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSXMAOXQKJWCR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide

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